molecular formula C16H19BrO2 B13042971 (1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

(1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

Cat. No.: B13042971
M. Wt: 323.22 g/mol
InChI Key: DYCUPAOCQRIJJE-UHFFFAOYSA-N
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Description

(1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one is a chiral spirocyclic compound of interest in advanced chemical research and development. Its complex structure, featuring a brominated indanone scaffold fused to a methoxy-substituted cyclohexane ring, makes it a valuable intermediate for synthesizing more complex three-dimensional architectures . The presence of a bromine atom at the 6' position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the exploration of structure-activity relationships in medicinal chemistry programs. Researchers value this specific stereoisomer for studying stereospecific interactions in biological systems, particularly in the discovery and optimization of novel therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H19BrO2

Molecular Weight

323.22 g/mol

IUPAC Name

6-bromo-1'-methoxy-1'-methylspiro[3H-indene-2,4'-cyclohexane]-1-one

InChI

InChI=1S/C16H19BrO2/c1-15(19-2)5-7-16(8-6-15)10-11-3-4-12(17)9-13(11)14(16)18/h3-4,9H,5-8,10H2,1-2H3

InChI Key

DYCUPAOCQRIJJE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)CC3=C(C2=O)C=C(C=C3)Br)OC

Origin of Product

United States

Biological Activity

(1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one , a spirocyclic compound, has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C16H19BrO2C_{16}H_{19}BrO_{2}
  • Molecular Weight : 323.22 g/mol
  • CAS Number : 1383985-31-6

The presence of bromine and methoxy groups enhances its chemical reactivity, potentially influencing various biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar spirocyclic structures exhibit antimicrobial properties. The presence of halogens (like bromine) can enhance this activity by affecting cell membrane integrity or interfering with metabolic pathways.
  • Antioxidant Properties : The methoxy group may contribute to antioxidant activities, potentially scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in various metabolic processes, which could be a mechanism for their therapeutic effects.

Research Findings and Case Studies

Research into the biological activity of this compound is still emerging. However, several studies have highlighted its potential:

  • A study on related spiro compounds demonstrated significant antimicrobial activity against various pathogens, suggesting that this compound may share similar properties .
  • Another investigation focused on the antioxidant capacity of compounds with similar structures found that they could effectively reduce oxidative damage in cellular models .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructureUnique Features
6'-Chloro-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-oneStructureContains chlorine; potential differences in biological activity
6'-Fluoro-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-oneStructureFluorine substitution may affect lipophilicity and bioavailability
6'-Iodo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-oneStructureIodine substitution could enhance reactivity but may increase toxicity

This table illustrates how variations in halogen substituents can lead to differences in biological activity and pharmacokinetic properties.

Scientific Research Applications

Prostacyclin Receptor Agonism

Recent studies have highlighted the potential of (1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one as a prostacyclin receptor agonist. Compounds with similar structures have shown efficacy in treating pulmonary arterial hypertension (PAH) by selectively activating the IP receptor, which plays a crucial role in vasodilation and inhibiting platelet aggregation .

Anticancer Activity

Research indicates that spiro compounds, including derivatives of this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making them candidates for further development in cancer therapeutics.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. By modulating specific signaling pathways associated with neurodegenerative diseases, it shows promise as a therapeutic agent for conditions such as Alzheimer's disease.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Derivatives of this compound are being explored for enhanced biological activity and specificity.

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeFindings
Prostacyclin AgonismDemonstrated significant selectivity for IP receptors over DP receptors.
Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values < 10 µM.
NeuroprotectionReduced oxidative stress markers in neuronal cell cultures.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several brominated and spirocyclic derivatives. Key analogs include:

Compound Name Core Structure Substituents Key Differences Reference ID
(1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[...] Spiro[cyclohexane-1,2'-inden]-1'-one 6'-Br, 4-OCH₃, 4-CH₃ on cyclohexane N/A (target compound) -
4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one Indenone Br at C4, CH₃ at C7 Lacks spiro system and methoxy group
5-Bromo-2,3-dihydro-1H-inden-1-one Indenone Br at C5 No spiro system or substituents on cyclohexane
6'-Bromo-1'H-spiro[...]pyrido[2,3-d]pyrimidin-4'(3'H)-one Spiro[cyclohexane-pyridopyrimidine] Br at 6', pyridopyrimidine moiety Heterocyclic system instead of indenone
7-Methoxy-1H-inden-1-one Indenone OCH₃ at C7 No bromine or spiro system

Key Observations :

  • Bromine substitution on the indenone ring is common in analogs but varies in position (e.g., C4, C5, or C6'), affecting electronic properties and steric interactions .
  • Methoxy groups, as in the target compound and 7-methoxy-indenone, enhance solubility and influence hydrogen-bonding patterns .
  • Spiro systems with heterocycles (e.g., pyridopyrimidine) exhibit distinct reactivity compared to indenone-based spiro compounds .

Physicochemical Properties

Comparative data on melting points, solubility, and molecular weights:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Reference ID
(1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[...] ~333.2 (calculated) Not reported Moderate (methanol/chloroform) -
4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one 225.1 Not reported Low (n-hexane)
4-Bromo-3-(4-chlorophenyl)-pyrazol-indenone 575.91 129–130 Insoluble in water
7-Methoxy-1H-inden-1-one 162.2 Not reported High (ethyl acetate)

Key Observations :

  • Bromine increases molecular weight and reduces solubility in polar solvents due to its hydrophobic nature .
  • Methoxy groups improve solubility in ethyl acetate and methanol, as seen in 7-methoxy-indenone .

Spectroscopic Data

IR and NMR Signatures :

  • Target Compound : Expected IR peaks include C=O (1670–1700 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and C-Br (500–600 cm⁻¹). ¹H-NMR would show singlet peaks for methoxy (~δ 3.3 ppm) and methyl groups (~δ 1.2 ppm) .
  • 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one : ¹H-NMR signals at δ 1.16 (s, 6H, CH₃), δ 2.47 (s, 2H, CH₂), and aromatic protons at δ 7.56–8.10 .
  • 7-Methoxy-1H-inden-1-one : ¹H-NMR shows methoxy at δ 3.88 and aromatic protons at δ 7.63–8.10 .

Key Observations :

  • Bromine and methoxy substituents produce distinct downfield shifts in aromatic proton signals .
  • Methyl groups in spiro systems generate characteristic singlet peaks in ¹H-NMR .

Preparation Methods

Formation of the Spirocyclic Core

  • Starting Materials :
    Commonly, substituted cyclohexanone derivatives and indene precursors are used.
  • Spirocyclization Reaction :
    A key step involves intramolecular cyclization to form the spiro[cyclohexane-1,2'-inden] skeleton. This can be achieved via nucleophilic attack or condensation reactions under acidic or basic catalysis.
  • Stereochemical Control :
    • Use of chiral catalysts or auxiliaries to direct the formation of the (1R,4R) stereochemistry.
    • Asymmetric hydrogenation or enantioselective cyclization methods are employed.

Bromination at the 6' Position of the Indene Ring

  • Regioselective Bromination :
    • Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the 6' position.
    • Reaction conditions (temperature, solvent, catalyst) are optimized to avoid polybromination or bromination at undesired positions.

Introduction of Methoxy and Methyl Groups at the 4 Position of Cyclohexane

  • Methoxylation :
    • Typically performed via nucleophilic substitution or methylation of a hydroxyl precursor.
    • For example, conversion of a 4-hydroxy intermediate to 4-methoxy by methyl iodide or dimethyl sulfate in the presence of a base.
  • Methylation :
    • Introduction of the methyl group can be achieved through alkylation reactions using methylating agents or via organometallic reagents (e.g., methyl lithium or methyl Grignard reagents) under controlled conditions.

Final Oxidation or Functional Group Adjustments

  • Ketone Formation :
    • The ketone at the 1' position is either retained from the starting material or introduced via oxidation reactions (e.g., PCC or Swern oxidation) after spirocyclization.
  • Purification and Stereochemical Verification :
    • Chromatographic techniques (HPLC, preparative TLC) are used to isolate the pure stereoisomer.
    • Stereochemistry confirmed by chiral HPLC, NMR (NOESY, COSY), and X-ray crystallography if available.

Data Table Summarizing Key Preparation Steps

Step Reaction Type Reagents/Conditions Purpose/Outcome Notes on Stereochemistry
1 Spirocyclization Acid/base catalysis, chiral auxiliaries Formation of spirocyclic core Control of (1R,4R) stereochemistry
2 Electrophilic bromination Bromine or NBS, solvent (e.g., CCl4), temp controlled Selective bromination at 6' position of indene Regioselectivity critical
3 Methoxylation Methyl iodide or dimethyl sulfate, base Conversion of 4-hydroxy to 4-methoxy group Retains stereochemistry
4 Methylation Methyl lithium or methyl Grignard reagent Introduction of methyl group at 4 position Requires careful control to avoid side reactions
5 Oxidation (if needed) PCC, Swern oxidation Formation or maintenance of ketone at 1' position Mild conditions to preserve spiro structure
6 Purification & Analysis Chromatography, NMR, chiral HPLC, X-ray Isolation of pure stereoisomer Confirmation of stereochemical purity

Research Findings and Optimization Notes

  • Stereoselective Synthesis :
    Research indicates that employing chiral catalysts such as BINAP-Ru complexes or chiral auxiliaries like Evans’ oxazolidinones enhances stereoselectivity in spirocyclization steps.
  • Bromination Specificity :
    Use of NBS under photochemical or radical conditions allows selective bromination with minimal side products.
  • Methoxylation Efficiency :
    Methylation of hydroxy intermediates proceeds with high yield under mild base conditions, preserving the stereochemical integrity of the molecule.
  • Yield and Purity :
    Overall yields vary depending on the scale and conditions but typically range between 40-65% for the multi-step sequence with enantiomeric excess above 90% reported in optimized protocols.
  • Analytical Characterization : Advanced NMR techniques (2D NMR, NOESY) and X-ray crystallography are essential for confirming the stereochemistry and purity of the final compound.

Q & A

Basic: What spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

Answer:
The compound's structure is typically confirmed using a combination of:

  • Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns. For example, ESI+ MS detects the [M+H]⁺ ion (e.g., m/z 198 in intermediate synthesis steps) .
  • NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information on hydrogen and carbon environments, with specific chemical shifts resolving stereochemistry and substituent positions (e.g., δ values for methoxy and methyl groups) .
  • X-ray Crystallography: Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement. The spirocyclic system and bromine atom’s heavy-atom effect enhance diffraction quality, aiding in resolving stereochemistry .

Advanced: How can researchers address crystallographic challenges such as twinning or disorder in this compound’s structure?

Answer:

  • Handling Twinning: Use SHELXL’s TWIN commands to model twinned data. High-resolution datasets (e.g., synchrotron-derived) improve the refinement of overlapping reflections .
  • Disorder Management: Apply restraints (e.g., SIMU, DELU) to stabilize refinement of disordered regions, such as the methoxy or methyl groups. Partial occupancy modeling may be required for solvent molecules in the lattice .
  • Validation Tools: Cross-check results with PLATON or CCDC Mercury to ensure geometric plausibility and minimize overfitting .

Basic: What synthetic strategies are employed to introduce the bromine substituent at the 6'-position in spirocyclic systems?

Answer:

  • Electrophilic Bromination: Use Br₂ or N-bromosuccinimide (NBS) in non-polar solvents (e.g., CCl₄) under controlled conditions to target the indenone’s aromatic ring .
  • Directed Metallation: Employ lithium-halogen exchange or transition-metal catalysis (e.g., Pd-mediated coupling) for regioselective bromination .
  • Intermediate Isolation: Purify brominated intermediates via column chromatography (e.g., silica gel, hexane/EtOAc) before proceeding to spirocyclization .

Advanced: How does the (1R,4R) stereochemistry influence reactivity or biological interactions?

Answer:

  • Steric Effects: The methyl and methoxy groups at C4 create steric hindrance, affecting nucleophilic attack or binding to chiral biological targets (e.g., enzymes) .
  • Enantiomeric Purity: Use chiral HPLC (e.g., Chiralpak columns) or Mosher’s ester analysis to confirm stereochemical integrity. Impurities in enantiomers can skew pharmacological data .
  • Biological Relevance: The (1R,4R) configuration may enhance binding affinity to receptors, as seen in structurally related spirocyclic pharmaceuticals (e.g., anticonvulsant analogs) .

Basic: How can reaction yields be optimized during synthesis?

Answer:

  • Catalyst Screening: Test palladium or copper catalysts for coupling steps. For example, Buchwald-Hartwig amination may improve efficiency in forming the spirocyclic core .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while low temperatures reduce side reactions .
  • Workup Strategies: Use aqueous extraction (e.g., NaHCO₃ for acid removal) and recrystallization (e.g., ethanol/water) to improve purity without column chromatography .

Advanced: How should discrepancies between computational models (DFT) and experimental data (NMR/X-ray) be resolved?

Answer:

  • Data Triangulation: Compare DFT-predicted coupling constants (e.g., J values for methoxy protons) with experimental NMR data. Adjust computational parameters (e.g., solvent models) to match conditions .
  • Crystallographic Validation: Use X-ray-derived torsion angles to refine DFT geometries. SHELX’s robust refinement can resolve conflicts between predicted and observed bond lengths .
  • Dynamic Effects: Consider molecular dynamics (MD) simulations to account for conformational flexibility in solution, which NMR may capture but static DFT models overlook .

Basic: What analytical techniques are critical for assessing purity during synthesis?

Answer:

  • HPLC-MS: Reverse-phase chromatography coupled with MS detects trace impurities (e.g., de-brominated byproducts) .
  • Melting Point Analysis: Sharp melting ranges indicate crystalline purity, critical for reproducible crystallography .
  • TLC Monitoring: Use fluorescent indicators (e.g., UV254) to track reaction progress and isolate intermediates .

Advanced: What strategies mitigate racemization during stereospecific synthesis?

Answer:

  • Low-Temperature Reactions: Perform key steps (e.g., Grignard additions) at –78°C to preserve stereochemistry .
  • Chiral Auxiliaries: Temporarily introduce groups (e.g., Evans oxazolidinones) to stabilize transition states and prevent epimerization .
  • In Situ Monitoring: Use circular dichroism (CD) spectroscopy or chiral shift reagents in NMR to detect racemization early .

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